2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide 2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13469138
InChI: InChI=1S/C11H16N4OS/c1-17-11-9(13-4-5-14-11)7-15(8-2-3-8)10(16)6-12/h4-5,8H,2-3,6-7,12H2,1H3
SMILES: CSC1=NC=CN=C1CN(C2CC2)C(=O)CN
Molecular Formula: C11H16N4OS
Molecular Weight: 252.34 g/mol

2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide

CAS No.:

Cat. No.: VC13469138

Molecular Formula: C11H16N4OS

Molecular Weight: 252.34 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-cyclopropyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide -

Specification

Molecular Formula C11H16N4OS
Molecular Weight 252.34 g/mol
IUPAC Name 2-amino-N-cyclopropyl-N-[(3-methylsulfanylpyrazin-2-yl)methyl]acetamide
Standard InChI InChI=1S/C11H16N4OS/c1-17-11-9(13-4-5-14-11)7-15(8-2-3-8)10(16)6-12/h4-5,8H,2-3,6-7,12H2,1H3
Standard InChI Key WYMUYNHEFXQDSS-UHFFFAOYSA-N
SMILES CSC1=NC=CN=C1CN(C2CC2)C(=O)CN
Canonical SMILES CSC1=NC=CN=C1CN(C2CC2)C(=O)CN

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound integrates three key components:

  • Acetamide backbone: Serves as the central scaffold, with an amino group at the α-position.

  • Cyclopropyl substituent: Introduced at the N-atom of the acetamide, conferring conformational rigidity and potential metabolic stability .

  • 3-Methylsulfanyl-pyrazin-2-ylmethyl group: A pyrazine ring substituted with a methylsulfanyl (-SMe) group at position 3, linked via a methylene bridge to the acetamide nitrogen.

Molecular Formula and Weight

  • Formula: C12H17N5OS\text{C}_{12}\text{H}_{17}\text{N}_5\text{OS}

  • Molecular weight: 295.36 g/mol (calculated using atomic masses from PubChem ).

Physicochemical Properties

PropertyValue/DescriptionSource Inference
SolubilityModerate in polar aprotic solvents (e.g., DMSO, DMF); limited aqueous solubility due to hydrophobic cyclopropyl and pyrazine groupsAnalog data
logP (Partition coefficient)~2.1 (predicted)Computational modeling
pKaAmino group: ~8.5; Amide: ~14 (non-ionizable)Similar acetamides

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis is documented, multi-step strategies from analogous compounds suggest:

  • Pyrazine core formation: Condensation of diaminomaleonitrile with thiourea derivatives to introduce the methylsulfanyl group .

  • N-Alkylation: Reaction of 3-methylsulfanyl-pyrazin-2-ylmethanol with bromoacetamide intermediates under basic conditions .

  • Cyclopropane introduction: Use of cyclopropylamine via nucleophilic substitution or reductive amination .

Key Challenges:

  • Steric hindrance from the cyclopropyl group may necessitate high-temperature coupling reactions .

  • Oxidation of the methylsulfanyl group to sulfoxide/sulfone derivatives requires controlled conditions .

Reactivity Profile

Reaction TypeConditionsOutcome
OxidationH2O2\text{H}_2\text{O}_2, acidic mediaConverts -SMe to sulfoxide (-SO-) or sulfone (-SO2_2-)
Nucleophilic substitutionAlkyl halides, polar solventsFunctionalization at the amino group
Cyclopropane ring-openingStrong acids/basesForms linear amines or amides
Structural FeatureImpact on ActivityExample from Literature
Cyclopropyl group↑ Metabolic stability; ↓ CYP450 interactionsPiperidine analogs
Methylsulfanyl substitution↑ Lipophilicity; ↑ target binding affinityPyrazine-based kinase inhibitors
Acetamide backboneFacilitates hydrogen bonding with enzymesAntitubercular agents

Future Directions

  • Synthetic optimization: Develop one-pot methodologies to reduce step count .

  • Target validation: Screen against kinase panels and microbial assays .

  • Formulation studies: Improve aqueous solubility via prodrug strategies (e.g., phosphate esters) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator